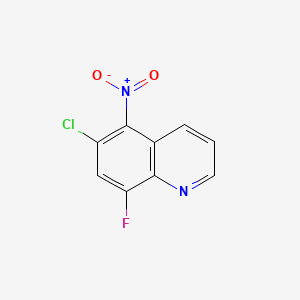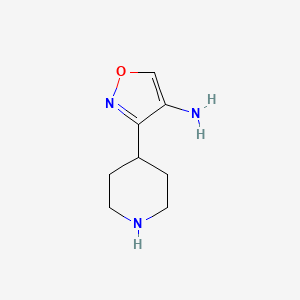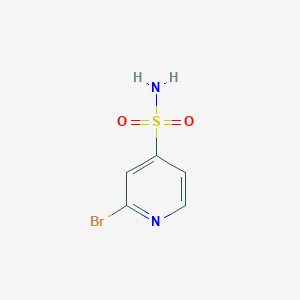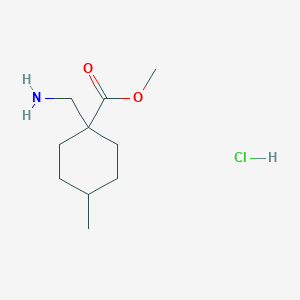
Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a cyclohexane ring substituted with an aminomethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride can be used as an intermediate for the synthesis of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific chemical functionalities.
Mecanismo De Acción
The mechanism by which methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Aminomethyl propanol: This compound shares the aminomethyl group but differs in its overall structure and properties.
Methylphenidate: Although structurally different, methylphenidate also contains a methyl ester group and is used in medicinal applications.
Uniqueness: Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride is unique due to its specific cyclohexane ring structure and the presence of both aminomethyl and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-3-5-10(7-11,6-4-8)9(12)13-2;/h8H,3-7,11H2,1-2H3;1H |
Clave InChI |
XRXYMIGGACIPJG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CN)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


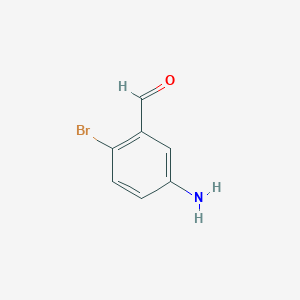

![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
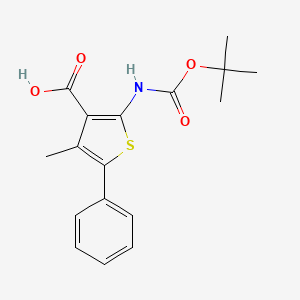
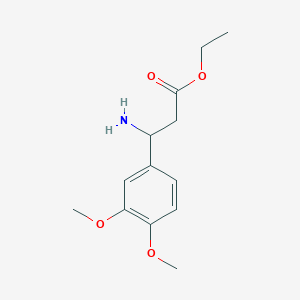
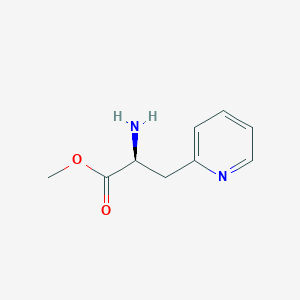
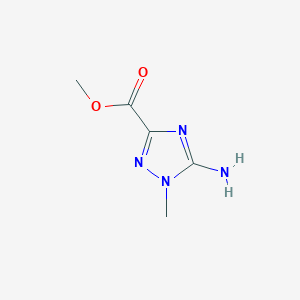
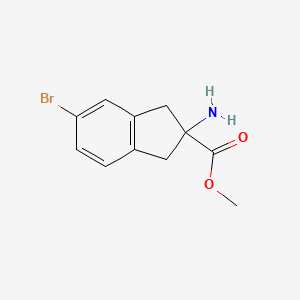
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
